3-(1-Methylcyclopropyl)cyclohex-2-en-1-one
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Overview
Description
3-(1-Methylcyclopropyl)cyclohex-2-en-1-one is an organic compound that belongs to the class of cyclohexenones It is characterized by a cyclohexene ring with a ketone functional group and a methylcyclopropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylcyclopropyl)cyclohex-2-en-1-one can be achieved through several methods:
Cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one: This method involves the cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one using sulfuric acid.
Oxidation of 1-methylcyclohex-1-ene: Another approach is the oxidation of 1-methylcyclohex-1-ene with chromium trioxide in acetic acid.
Acid Hydrolysis and Decarboxylation: The compound can also be prepared by acid hydrolysis and decarboxylation of the corresponding 4-carbetoxy derivative.
Industrial Production Methods
Industrial production methods for cyclohexenones, including this compound, often involve catalytic oxidation processes. For example, the catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts is a common industrial method .
Chemical Reactions Analysis
Types of Reactions
3-(1-Methylcyclopropyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted cyclohexenones depending on the nucleophile used.
Scientific Research Applications
3-(1-Methylcyclopropyl)cyclohex-2-en-1-one has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the synthesis of pharmaceuticals and biologically active compounds.
Pheromone Synthesis: It is used in the synthesis of insect sex pheromones, such as those of the Douglas-fir beetle.
Flavor and Fragrance Industry: The compound is used in the production of flavors and fragrances due to its unique aroma.
Mechanism of Action
The mechanism of action of 3-(1-Methylcyclopropyl)cyclohex-2-en-1-one involves its interaction with various molecular targets and pathways. As a cyclohexenone, it can participate in Michael addition reactions with nucleophiles, leading to the formation of various adducts . The compound’s ketone group can also undergo nucleophilic attack, resulting in the formation of alcohols or other derivatives.
Comparison with Similar Compounds
Similar Compounds
Cyclohex-2-en-1-one: A simpler cyclohexenone without the methylcyclopropyl substituent.
3-Methyl-2-cyclohexen-1-one: Similar structure but with a methyl group instead of a methylcyclopropyl group.
Uniqueness
3-(1-Methylcyclopropyl)cyclohex-2-en-1-one is unique due to the presence of the methylcyclopropyl substituent, which imparts distinct chemical properties and reactivity compared to other cyclohexenones. This structural feature can influence the compound’s behavior in various chemical reactions and its applications in different fields.
Properties
CAS No. |
61765-54-6 |
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Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
3-(1-methylcyclopropyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C10H14O/c1-10(5-6-10)8-3-2-4-9(11)7-8/h7H,2-6H2,1H3 |
InChI Key |
HFGJGLXNMSXRIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C2=CC(=O)CCC2 |
Origin of Product |
United States |
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